
Methyl Cbz-amino-furan-2-yl-acetate (Cbz-DL-Gly(Fur-2-yl)-OMe)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Cbz-amino-furan-2-yl-acetate (Cbz-DL-Gly(Fur-2-yl)-OMe) is a versatile compound used in organic synthesis and medicinal chemistry. It is a type of amino acid that can form a variety of structures, including cyclic and linear peptides, and is a common building block in the synthesis of various drugs. Cbz-DL-Gly(Fur-2-yl)-OMe is also known as a benzyloxycarbonyl-protected amino acid and is a valuable reagent in many pharmaceuticals, biochemistry, and organic synthesis applications.
Scientific Research Applications
Cbz-DL-Gly(Fur-2-yl)-OMe is used in the synthesis of various peptides and peptidomimetics and is an important reagent in amino acid and peptide chemistry. It is also used in the synthesis of small molecule drugs, such as antibiotics and anti-cancer agents. In addition, Cbz-DL-Gly(Fur-2-yl)-OMe is used in the synthesis of peptide-based vaccines and in the synthesis of peptide-based probes for imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of Cbz-DL-Gly(Fur-2-yl)-OMe is based on its ability to form covalent bonds with other molecules. The amino acid can form peptide bonds with other amino acids, which is essential for the formation of peptides and peptidomimetics. In addition, Cbz-DL-Gly(Fur-2-yl)-OMe can form covalent bonds with other molecules, such as small molecules and peptides, which is essential for the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
Cbz-DL-Gly(Fur-2-yl)-OMe is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of peptides and peptidomimetics, which can have various biochemical and physiological effects. In addition, Cbz-DL-Gly(Fur-2-yl)-OMe can be used in the synthesis of small molecule drugs, which can have various biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
Cbz-DL-Gly(Fur-2-yl)-OMe is an ideal reagent for use in organic synthesis and medicinal chemistry. It is relatively stable and can be stored for long periods of time without degradation. In addition, it is relatively easy to synthesize and deprotect, making it a useful reagent for the synthesis of peptides and peptidomimetics. However, it is not suitable for use in biological systems, as it is not metabolized by cells.
Future Directions
There are several potential future directions for the use of Cbz-DL-Gly(Fur-2-yl)-OMe. It could be used in the synthesis of peptide-based drugs and vaccines, as well as in the synthesis of peptide-based probes for imaging and diagnostic applications. In addition, it could be used in the synthesis of peptide-based inhibitors of enzymes and proteins, as well as in the synthesis of peptide-based inhibitors of disease-causing agents. Finally, Cbz-DL-Gly(Fur-2-yl)-OMe could be used in the synthesis of peptide-based therapeutic agents, such as peptide-based drugs and vaccines.
Synthesis Methods
Cbz-DL-Gly(Fur-2-yl)-OMe is synthesized by reacting a benzyloxycarbonyl-protected amino acid with a glyoxylic acid derivative, such as furan-2-yl-acetate. The reaction is carried out in an aqueous solution at a temperature of around 25°C. The reaction is followed by a deprotection step, which removes the benzyloxycarbonyl group from the amino acid. The resulting compound is then purified and isolated.
properties
IUPAC Name |
methyl 2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-19-14(17)13(12-8-5-9-20-12)16-15(18)21-10-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXJYKVYAICJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)

![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)
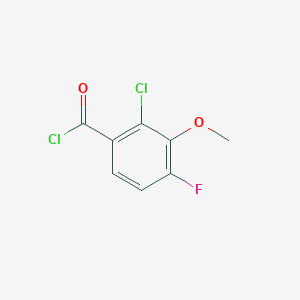


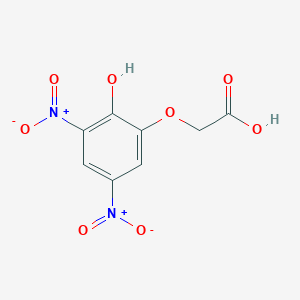
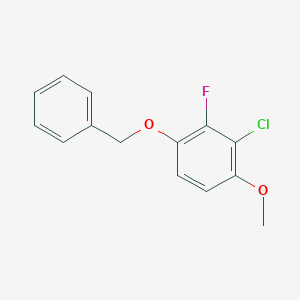
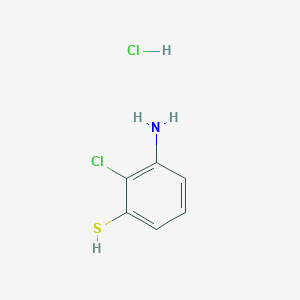
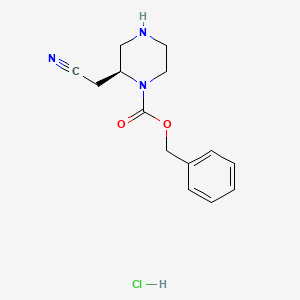
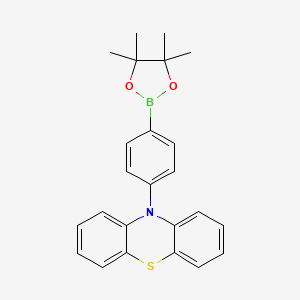
![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)

![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)